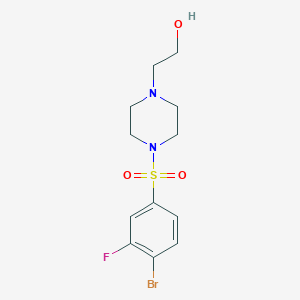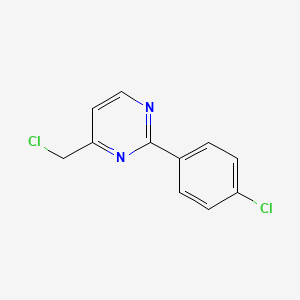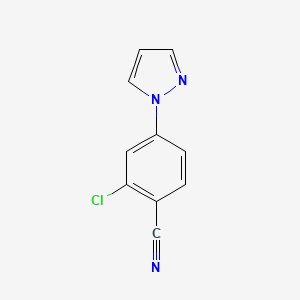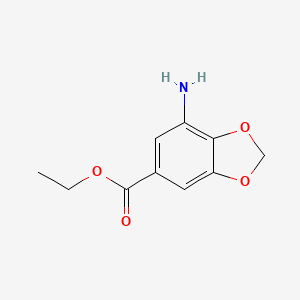
2-(4-((4-ブロモ-3-フルオロフェニル)スルホニル)ピペラジン-1-イル)エタノール
説明
2-(4-((4-Bromo-3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C12H16BrFN2O3S . It contains a piperazine moiety, which is a common structural element in many pharmaceuticals .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, a sulfonyl group attached to a bromo-fluorophenyl group, and an ethanol group attached to the piperazine ring .Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions, including cyclization, the Ugi reaction, ring opening of aziridines, and intermolecular cycloaddition . Protodeboronation of pinacol boronic esters is another reaction that might be relevant, although it’s not specifically mentioned in relation to this compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the available resources .科学的研究の応用
抗ウイルス研究
この化合物は、臨床的および生物学的用途を示す他の生物活性芳香族化合物との構造的類似性により、抗ウイルス研究で潜在的な用途があります。 この化合物と共通の構造モチーフを共有するインドール誘導体は、抗ウイルス活性を有することが判明しています 。したがって、これはさまざまなウイルス感染に対するスクリーニングのために、新しい誘導体の合成に使用できます。
抗炎症用途
化合物中に存在するスルホニル基とピペラジン基は、それが抗炎症作用を持つ可能性を示唆しています。 同様の構造が、抗炎症薬の開発に利用されており、この化合物は、新しい抗炎症薬の合成の候補となっています .
抗がん活性
問題の化合物のように、ブロモおよびフルオロ置換基を持つ化合物は、その抗がん特性について研究されてきました。 これらの基の存在は、がん細胞に対する細胞毒性に寄与する可能性があり、この化合物は、がん研究および創薬のための貴重な実体となっています .
抗菌特性
この化合物の構造的特徴は、それが抗菌特性について探求できることを示唆しています。 スルホンアミド化合物は、同様のスルホニル基を持っており、何十年も抗菌薬として広く使用されてきました 。これは、この化合物が新しい抗菌剤の開発に潜在的な可能性があることを示唆しています。
抗糖尿病研究
スルホンアミド誘導体は、その抗糖尿病効果で知られています。 構造的類似性を考えると、この化合物は、抗糖尿病薬の開発におけるその有用性について調査することができ、糖尿病の新しい治療法につながる可能性があります .
神経薬理学的用途
ピペラジン環は、多くの神経活性薬に共通の特徴です。 この化合物は、特にうつ病、不安、統合失調症などの神経学的疾患を標的とする薬剤の開発において、神経薬理学の分野で興味深い可能性があります .
ケミカルバイオロジーとプロテオミクス
その独特の構造により、この化合物は、タンパク質相互作用、酵素活性、その他の生化学的経路を研究するための生物学的システムにおける化学プローブとして役立ちます。 これは、創薬のための新しい標的を特定するのに役立つ可能性があります .
材料科学
化合物中のブロモ基とフルオロ基は、それを材料科学、特に特定の電子またはフォトン特性を持つ新しい有機化合物の合成での使用のための候補にする可能性があります .
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[4-(4-bromo-3-fluorophenyl)sulfonylpiperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrFN2O3S/c13-11-2-1-10(9-12(11)14)20(18,19)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEBZYKVCFSYCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrFN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5H,6H,7H-cyclopenta[c]pyridazin-3-amine](/img/structure/B1445212.png)

![(3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1445216.png)





![4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde](/img/structure/B1445227.png)

![2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1445230.png)

